Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate

Description

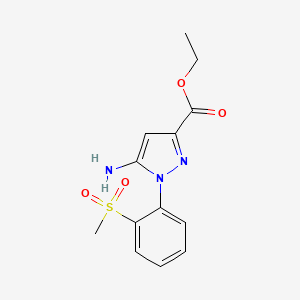

Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms.

Properties

Molecular Formula |

C13H15N3O4S |

|---|---|

Molecular Weight |

309.34 g/mol |

IUPAC Name |

ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H15N3O4S/c1-3-20-13(17)9-8-12(14)16(15-9)10-6-4-5-7-11(10)21(2,18)19/h4-8H,3,14H2,1-2H3 |

InChI Key |

ZZXWUMOPASWMDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of 1,3,5-trisubstituted pyrazoles . The reaction conditions often involve mild temperatures and the use of solvents like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate, exhibit promising anticancer properties. Research has shown that this compound can induce apoptosis in cancer cells by activating specific pathways involved in cell death and inhibiting tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness against breast cancer cells, showing a significant reduction in cell viability at micromolar concentrations .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The compound appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 12.5 | TNF-alpha |

| Aspirin | 15 | COX-1 |

This table illustrates the comparative potency of the compound against established anti-inflammatory agents.

Pesticide Development

The unique structure of this compound allows it to function as a potential pesticide. Its ability to disrupt specific biochemical pathways in pests makes it an interesting candidate for developing environmentally friendly pest control agents.

Case Study : Field trials conducted by agricultural researchers demonstrated that formulations containing this compound significantly reduced pest populations without harming beneficial insects .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-amino-1-(2-fluorophenyl)pyrazole-3-carboxylate

- Ethyl 5-amino-1-(2-chlorophenyl)pyrazole-3-carboxylate

- Ethyl 5-amino-1-(2-bromophenyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate is unique due to the presence of the methylsulfonyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications .

Biological Activity

Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate, a compound with the molecular formula and a molecular weight of approximately 309.34 g/mol, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.34 g/mol |

| CAS Number | 1427021-62-2 |

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. The compound's structure suggests that it may interact with the active sites of these enzymes, leading to reduced prostaglandin synthesis, which is implicated in pain and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole compounds have shown promising results against various cancer cell lines:

- In vitro Studies : this compound demonstrated significant cytotoxicity against breast (MCF-7), liver (Huh-7), and colon (HCT-116) cancer cell lines, with IC50 values below 10 µM, indicating strong anticancer properties .

Table: Anticancer Activity Against Different Cell Lines

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Inhibition of COX enzymes is linked to reduced inflammation:

- COX Inhibition : this compound showed selective inhibition of COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Table: COX Inhibition Comparison

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

- Study on Apoptosis Induction : A study indicated that derivatives of pyrazole compounds induced apoptosis in cancer cell lines in a dose-dependent manner. Specifically, concentrations ranging from 1.25 to 10 µM were effective in promoting cell death in HeLa cells .

- Selectivity for Cancer Cells : Research demonstrated that certain derivatives exhibited selectivity for cancer cell lines over normal cells, suggesting a favorable therapeutic index for potential cancer treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.